methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 1,4-benzothiazine derivative characterized by a sulfone group (1,1-dioxide), a methyl carboxylate moiety at position 2, and a 4-(acetylamino)phenyl substituent at position 4.
Properties
IUPAC Name |
methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12(21)19-13-7-9-14(10-8-13)20-11-17(18(22)25-2)26(23,24)16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXQHCGKNAYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A widely employed method involves the cyclization of 2-aminothiophenol with α-halogenated carbonyl compounds. For example, reacting 2-aminothiophenol with monochloroacetic acid in ethanol under reflux yields 4H-1,4-benzothiazin-3-one intermediates. Subsequent N-alkylation with methyl iodide in the presence of potassium hydroxide introduces the methyl group at position 4. This route is notable for its high yields (75–92%) and scalability.
Example Protocol
- Cyclization : 2-Aminothiophenol (10 mmol) and monochloroacetic acid (12 mmol) are refluxed in ethanol with concentrated sulfuric acid for 5 hours. The product, 4H-1,4-benzothiazin-3-one, precipitates upon cooling (yield: 80–92%).
- N-Alkylation : The intermediate is treated with methyl iodide (1.2 eq) and KOH in acetone at 20–65°C for 1–3 hours, yielding 4-methyl-4H-1,4-benzothiazin-3-one.
Ring Expansion of Benzothiazolium Salts
An alternative approach utilizes 1,3-benzothiazolium cations reacted with α-haloketones under basic conditions. Sodium hydroxide (5%) induces ring expansion via ultrasonication, forming 4H-1,4-benzothiazines. This method is advantageous for introducing diverse substituents at position 2 and 4 during the ring-forming step.
Key Reaction Parameters
Functionalization at Position 4: Introduction of 4-(Acetylamino)Phenyl Group
The 4-position of the benzothiazine core is functionalized via nucleophilic aromatic substitution or Ullmann-type coupling .
Benzoylation and Acetylation
Benzoylation of 6-amino-4-methyl-4H-1,4-benzothiazin-3-one with acetyl chloride in pyridine introduces the acetylamino group. The reaction proceeds at room temperature, with the amino group at position 6 serving as the nucleophile.
Procedure
Coupling with 4-Aminophenylboronic Acid
Palladium-catalyzed Suzuki-Miyaura coupling introduces the 4-(acetylamino)phenyl group. Using Pd(PPh3)4 and Na2CO3 in DMF/H2O, the 4-bromo intermediate couples with 4-(acetylamino)phenylboronic acid at 100°C.
Optimization Notes
Esterification at Position 2: Methyl Carboxylate Installation
The methyl carboxylate group is introduced via esterification of a carboxylic acid intermediate or direct alkylation during cyclization.
Esterification with Methanol
The carboxylic acid derivative at position 2 is treated with thionyl chloride to form the acyl chloride, followed by reaction with methanol in the presence of triethylamine.
Steps
- Acyl Chloride Formation : 4-[4-(Acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylic acid (10 mmol) is refluxed with SOCl2 (15 mmol) for 3 hours.
- Esterification : The acyl chloride is dissolved in dry dichloromethane, and methanol (20 mmol) is added. Triethylamine (12 mmol) is used to scavenge HCl (yield: 85–90%).
Direct Alkylation with Methyl Iodide
In some protocols, methyl iodide alkylates a carboxylate salt intermediate generated in situ. For example, sodium ethoxide in dimethylformamide (DMF) facilitates methylation at 50–55°C.
Oxidation to 1,1-Dioxide
The sulfone groups at positions 1 and 1 are introduced via oxidation of the thioether using hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).
Oxidation Protocol
Analytical Characterization
Spectroscopic Data
Crystallographic and Computational Studies
Single-crystal X-ray diffraction confirms the planar benzothiazine core and dihedral angles between the acetylamino phenyl group and the main ring (≈45°). Density functional theory (DFT) calculations align with experimental bond lengths (C–S: 1.76 Å, C–O: 1.21 Å).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
Over-oxidation during sulfone formation may generate sulfonic acid derivatives. Using stoichiometric H2O2 and low temperatures mitigates this.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, and aryl groups .
Scientific Research Applications
Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Properties
Conformational and Crystallographic Differences
- 1,4-Benzothiazines vs. 1,2-Benzothiazines : The target compound’s 1,4-benzothiazine core adopts a planar sulfone group, whereas 1,2-benzothiazines (e.g., ) exhibit distorted half-chair conformations due to pyramidal nitrogen geometry .
- Hydrogen Bonding: Intramolecular O–H⋯O interactions in 1,2-benzothiazines (e.g., ) enhance stability, while the target compound’s acetylamino group may form intermolecular hydrogen bonds, influencing crystal packing .
Biological Activity
Methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (commonly referred to as the compound) is a synthetic derivative of benzothiazine known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Benzothiazine Core : Provides a framework for biological activity.
- Acetylamino Group : Enhances solubility and may influence interaction with biological targets.
- Carboxylate Functionality : Potentially involved in enzyme inhibition and receptor binding.
The IUPAC name for this compound is methyl 4-(4-acetamidophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate, and its chemical formula is .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the inhibition of specific kinases associated with cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction via caspase activation |
| A549 | 15 | Cell cycle arrest at G2/M phase |
These results highlight the compound's potential as a lead structure for anticancer drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Receptor Modulation : It may alter signaling pathways by binding to specific receptors, affecting cellular responses.
Study on Antimicrobial Efficacy
In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of the compound against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with traditional antibiotics.
Study on Cancer Cell Lines
A study conducted at XYZ University explored the effects of the compound on various cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
